Comparative Target Engagement Profile in High-Throughput Screening
The target compound has a documented, qualitative differentiation in its primary screening profile. It was tested across multiple assays including regulators of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1) . While quantitative active/inactive calls or comparison data to analogs are absent from the public domain, the sheer breadth of distinct targets tested sets a unique fingerprint. A direct comparator, 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione, has no such associated bioassay data, meaning its biological profile is entirely unknown and cannot be assumed to be similar . This represents a class-level inference of differentiation based on screening triage availability.
| Evidence Dimension | Number of distinct biological targets screened in high-throughput assays |
|---|---|
| Target Compound Data | Screened against at least 5 distinct targets including RGS4, OPRM1, ADAM17, and CHRM1 . |
| Comparator Or Baseline | 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione: No associated bioassay data found . |
| Quantified Difference | The target compound has a known, multi-target screening fingerprint; the comparator has no known biological profile. |
| Conditions | PubChem BioAssay and vendor-reported screening data (sources: Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center) . |
Why This Matters
For screening laboratories, a compound with a known screening history provides a starting point for hit validation, whereas a 'data-silent' analog requires a full, costly, and time-consuming de novo primary screen.
